4,6-Dimethyl-n-(1-methyl-4-nitro-1h-imidazol-5-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 43818: It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis and uterine fibroids . Leuprorelin works by decreasing the levels of certain hormones in the body, which helps to slow down or stop the growth of hormone-sensitive tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leuprorelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Removal of protecting groups: using trifluoroacetic acid (TFA).
Cleavage of the peptide: from the resin support.
Industrial Production Methods: Industrial production of Leuprorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Leuprorelin undergoes various chemical reactions, including:
Oxidation: Leuprorelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in Leuprorelin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed:
Oxidized Leuprorelin: Formation of disulfide bonds.
Reduced Leuprorelin: Cleavage of disulfide bonds.
Substituted Analogs: Modified peptides with altered biological activity.
Applications De Recherche Scientifique
Leuprorelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Investigated for its therapeutic potential in treating hormone-responsive cancers and other hormone-related disorders.
Industry: Utilized in the development of sustained-release formulations for long-term hormone therapy.
Mécanisme D'action
Leuprorelin acts as an agonist of gonadotropin-releasing hormone (GnRH) receptors. It initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in sex hormone levels. continuous administration of Leuprorelin results in desensitization and downregulation of GnRH receptors, leading to a significant decrease in LH and FSH levels. This ultimately reduces the production of sex hormones such as testosterone and estrogen, which helps to control the growth of hormone-sensitive tumors .
Comparaison Avec Des Composés Similaires
Leuprorelin is part of a class of compounds known as GnRH analogs. Similar compounds include:
Goserelin: Another GnRH analog used in the treatment of hormone-responsive cancers.
Triptorelin: A GnRH analog with similar applications in cancer therapy.
Buserelin: Used for similar indications as Leuprorelin but with different pharmacokinetic properties.
Uniqueness of Leuprorelin: Leuprorelin is unique due to its specific amino acid sequence and its ability to form sustained-release formulations, which provide long-term therapeutic effects with fewer injections .
Propriétés
Numéro CAS |
6328-60-5 |
---|---|
Formule moléculaire |
C10H12N6O2 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12N6O2/c1-6-4-7(2)13-10(12-6)14-9-8(16(17)18)11-5-15(9)3/h4-5H,1-3H3,(H,12,13,14) |
Clé InChI |
ABNWOVQYYXLZDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=C(N=CN2C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.